Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate
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Description
Ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC) is a derivative of 2-aminothiophenes. It has been synthesized, characterized, and investigated quantum chemically .
Synthesis Analysis
EAMC was synthesized and then characterized using different spectroscopic methods like NMR (1 H-NMR and 13 C-NMR), FT-IR, and UV-Visible .Molecular Structure Analysis
The B3LYP method and 6-311++G (d,p) basis set were employed for optimization of molecular structure and calculation of wave numbers of normal modes of vibrations and various other important parameters . Calculated bond lengths and angles were compared with the experimental bond lengths and Bond Angle Parameters .Chemical Reactions Analysis
The HOMO/LUMO energy gap emphasizes adequate charge transfer happening within the molecule . A study of donor-acceptor interconnections was done via NBO analysis . The Fukui function analysis showed possible sites for attacks by different substituents .Physical and Chemical Properties Analysis
MEP surface analysis was done to demonstrate charge distribution and reactive areas qualitatively in the molecule . The degree of relative localization of electrons was analyzed via ELF Diagram .Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-3-16-10(15)6-5(4-11)7(9(14)13-2)17-8(6)12/h3-4,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUAVYXARTZLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1CBr)C(=O)NC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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